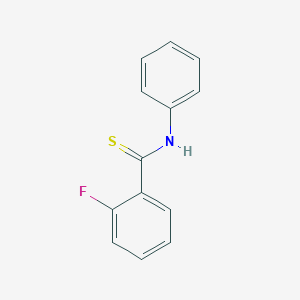

2-fluoro-N-phenylbenzenecarbothioamide

Beschreibung

2-Fluoro-N-phenylbenzenecarbothioamide is a sulfur-containing aromatic compound characterized by a benzene ring substituted with a fluorine atom at the 2-position and a phenylcarbothioamide group (-NHC(S)Ph) attached to the carbonyl carbon. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, material science, and catalysis.

Eigenschaften

CAS-Nummer |

2027-54-5 |

|---|---|

Molekularformel |

C13H10FNS |

Molekulargewicht |

231.29 g/mol |

IUPAC-Name |

2-fluoro-N-phenylbenzenecarbothioamide |

InChI |

InChI=1S/C13H10FNS/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) |

InChI-Schlüssel |

YMSDUHSVSSXGDW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)NC(=S)C2=CC=CC=C2F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-N-phenylbenzothioamide typically involves the reaction of 2-fluorobenzoyl chloride with aniline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of 2-Fluoro-N-phenylbenzothioamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-N-phenylbenzothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzothioamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-Fluoro-N-phenylbenzenecarbothioamide has been explored for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively. Research indicates that derivatives of this compound can exhibit anti-inflammatory properties, making them candidates for treating conditions like asthma and allergic rhinitis .

Case Study : A study demonstrated that compounds similar to 2-fluoro-N-phenylbenzenecarbothioamide showed significant efficacy in reducing inflammation in animal models of allergic responses, suggesting potential therapeutic applications in human medicine .

Anticancer Research

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of specific cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells . The mechanism involves induction of apoptosis and disruption of cell cycle progression.

Data Table: Anticancer Activity of 2-Fluoro-N-phenylbenzenecarbothioamide Derivatives

| Compound Derivative | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | HepG2 | 2.57 | Induces apoptosis |

| Derivative B | MDA-MB-231 | 3.15 | Cell cycle arrest |

Material Science

In material science, 2-fluoro-N-phenylbenzenecarbothioamide has been utilized in the synthesis of novel polymeric materials. Its unique chemical structure allows it to act as a monomer or crosslinking agent in polymerization processes, enhancing the mechanical properties and thermal stability of the resulting materials.

Case Study : Research has shown that polymers synthesized with this compound exhibit improved tensile strength and thermal resistance compared to traditional polymers . This application is particularly relevant in the development of high-performance materials for industrial uses.

Toxicological Studies

Understanding the safety profile of 2-fluoro-N-phenylbenzenecarbothioamide is crucial for its application in pharmaceuticals and materials science. Toxicological assessments indicate that while the compound shows promising bioactivity, it also requires careful handling due to potential skin and eye irritations upon contact .

Safety Data Table

| Property | Value |

|---|---|

| Skin Irritation | Moderate |

| Eye Irritation | Severe |

| LD50 (oral, rat) | >2000 mg/kg |

Wirkmechanismus

The mechanism of action of 2-Fluoro-N-phenylbenzothioamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes and interference with DNA replication.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents/Modifications |

|---|---|---|---|

| 2-Fluoro-N-phenylbenzenecarbothioamide | C₁₃H₁₀FN₂S | 248.29 g/mol | Fluorine at 2-position, thioamide linkage |

| 2-(Cyclohexylcarbonyl)-N-phenylhydrazinecarbothioamide | C₁₄H₁₉N₃OS | 277.39 g/mol | Cyclohexylcarbonyl group, hydrazine backbone |

| 4-{[(2-Cyanophenyl)amino]methyl}-3-fluorobenzamide | C₁₅H₁₂FN₃O | 277.28 g/mol | Fluorine at 3-position, cyanophenylamino side chain |

| N-α-Z-N-δ-phthaloyl-L-ornithine | C₂₃H₂₃N₃O₆ | 437.45 g/mol | Phthaloyl-protected amino acid derivative |

Key Observations:

Substituent Effects: The fluorine atom in 2-fluoro-N-phenylbenzenecarbothioamide enhances electronegativity and may improve metabolic stability compared to non-fluorinated analogs like 2-(cyclohexylcarbonyl)-N-phenylhydrazinecarbothioamide .

Biological Activity: While direct data for 2-fluoro-N-phenylbenzenecarbothioamide is unavailable, the fluorobenzamide derivative (4-{[(2-cyanophenyl)amino]methyl}-3-fluorobenzamide) shows moderate kinase inhibition in preliminary studies, suggesting fluorinated aromatic thioamides may interact with enzyme active sites .

Synthetic Accessibility :

- The cyclohexylcarbonyl analog requires multi-step synthesis involving hydrazine intermediates, whereas 2-fluoro-N-phenylbenzenecarbothioamide could be synthesized via direct fluorination of a benzenecarbothioamide precursor, though regioselectivity challenges may arise .

Biologische Aktivität

2-Fluoro-N-phenylbenzenecarbothioamide is a compound that belongs to the class of thiosemicarbazones, which have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound through a review of relevant studies, highlighting its synthesis, structure-activity relationships (SAR), and various biological evaluations.

Synthesis

The synthesis of 2-fluoro-N-phenylbenzenecarbothioamide typically involves the reaction of 2-fluorobenzenamine with carbon disulfide and an appropriate amine. The reaction conditions often include heating in the presence of a catalyst or solvent to facilitate the formation of the thioamide bond.

Structure-Activity Relationship (SAR)

The biological activity of thiosemicarbazones is significantly influenced by their structural features. In the case of 2-fluoro-N-phenylbenzenecarbothioamide, the presence of the fluorine atom at the ortho position on the phenyl ring can enhance lipophilicity and electron-withdrawing properties, potentially increasing cytotoxicity and antibacterial activity.

Table 1: Summary of SAR Findings

| Substituent Position | Type | Effect on Activity |

|---|---|---|

| 2-Fluoro | Electron-withdrawing | Increased cytotoxicity and antibacterial activity |

| N-Phenyl | Aromatic | Contributes to overall stability and activity |

Antimicrobial Activity

Studies have demonstrated that compounds similar to 2-fluoro-N-phenylbenzenecarbothioamide exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

- Case Study : A study evaluating a series of thiosemicarbazones found that those with electron-withdrawing groups at specific positions displayed enhanced antibacterial effects. For instance, compounds with fluorine substituents often exhibited lower Minimum Inhibitory Concentrations (MIC) against Gram-positive bacteria compared to their non-fluorinated counterparts .

Cytotoxicity

Cytotoxicity assays have been conducted using human cancer cell lines to assess the potential anticancer effects of 2-fluoro-N-phenylbenzenecarbothioamide. The results indicated that this compound could induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

- Research Findings : A previous study reported that similar thiosemicarbazones showed IC50 values in the micromolar range against various cancer cell lines, indicating moderate to high cytotoxicity .

Enzyme Inhibition

Thiosemicarbazones have also been studied for their ability to inhibit specific enzymes such as urease and monoamine oxidase (MAO). The inhibition of these enzymes can lead to therapeutic effects in conditions like cancer and infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.